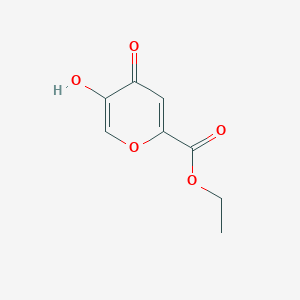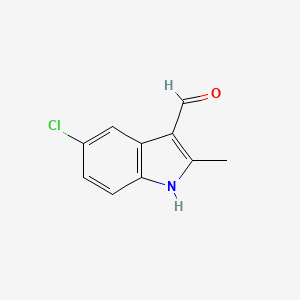
5-Chloro-2-methyl-1H-indole-3-carbaldehyde
概要
説明
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8ClNO. It has a molecular weight of 193.63 . This compound is solid in physical form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-2-methyl-1H-indole-3-carbaldehyde are not detailed in the available resources, indole derivatives are known to undergo various reactions. For instance, their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a solid compound with a molecular weight of 193.63 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Heterocyclic Compound Synthesis
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is used in the synthesis of new heterocyclic compounds. For instance, its reaction with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of triazolo(thiadiazepino)indoles, with their structures confirmed by X-ray diffraction methods. This indicates its potential in generating novel compounds with varied structures and properties (Vikrishchuk et al., 2019).
Crystal Structure Analysis
The compound plays a role in the study of crystal structures. In research, it has been used to prepare new pyrazole derivatives, and its crystal structure was determined by X-ray diffraction. Such studies are crucial in understanding molecular geometry and intermolecular interactions (Xu & Shi, 2011).
Antibacterial Activities
Derivatives of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde have been explored for their antibacterial properties. Research involving the synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives shows potential antibacterial activity against various bacterial strains, highlighting its significance in medicinal chemistry (Carrasco et al., 2020).
Nanocatalysed Synthesis
Indole-3-carbaldehyde, a related compound, has been used in nanocatalysed synthetic routes for Knoevenagel condensation. This illustrates its utility in facilitating environmentally friendly and economically advantageous chemical processes (Madan, 2020).
Supramolecular Assembly
The compound has been instrumental in studies of supramolecular assembly. For example, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine showed different products and provided insights into hydrogen-bonded sheets and dimers in crystal structures (Orrego Hernandez et al., 2015).
Anti-Cancer Activity
Compounds synthesized from reactions involving 1-methyl-1H-indole-3-carbaldehyde have been evaluated for anti-cancer activity. This underscores the compound's potential in the development of new therapeutic agents (Reddy & Reddy, 2020).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
将来の方向性
Indole derivatives, including 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthetic methods and exploring the potential therapeutic applications of this compound.
特性
IUPAC Name |
5-chloro-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODTNGMGUKGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390183 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
57335-86-1 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



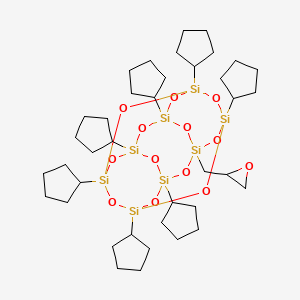
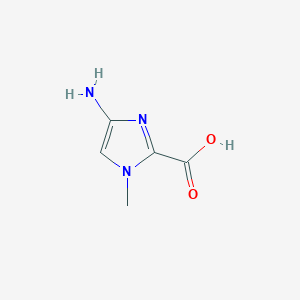
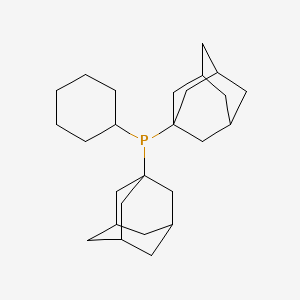
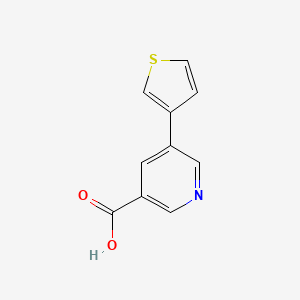
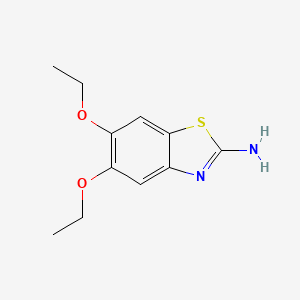
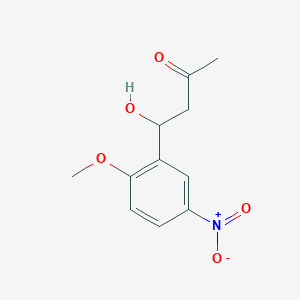
![2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol](/img/structure/B1608672.png)
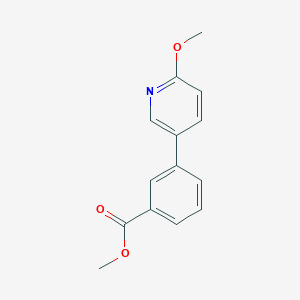
![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)
![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)
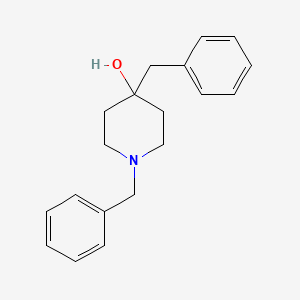

![2-(3,4-Dimethoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1608678.png)
